3-(pyrrolidin-3-yl)-1H-1,2,4-triazole
Description
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a pyrrolidine ring. The pyrrolidine group introduces stereochemical complexity and enhances hydrogen-bonding capabilities, making this compound a promising scaffold in medicinal chemistry and agrochemical research. Triazoles are renowned for their metabolic stability and ability to engage in π-π stacking or dipole-dipole interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
5-pyrrolidin-3-yl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-5(1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWNAPCFRKSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, while the triazole ring can be formed via cycloaddition reactions involving azides and alkynes .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow chemistry might be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the pyrrolidine ring, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
-
Antibacterial Properties :
- 1,2,4-triazoles and their derivatives have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Research indicates that compounds containing the triazole moiety can enhance the efficacy of existing antibiotics. For instance, derivatives synthesized from triazole have shown improved activity against strains like Staphylococcus aureus and Escherichia coli compared to standard treatments .
- A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like ampicillin and levofloxacin .
-
Antifungal Properties :
- The antifungal potential of triazoles is well-documented, with compounds exhibiting activity against various fungal pathogens such as Candida species and Aspergillus species. Triazole derivatives have been shown to disrupt fungal cell membranes and inhibit ergosterol biosynthesis, leading to cell death .
- Specific studies have reported that certain synthesized triazole compounds achieved over 90% inhibition rates against pathogenic fungi, outperforming commercial antifungal agents like azoxystrobin .
Anticancer Applications
Recent research has also explored the anticancer properties of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives. Compounds in this category have been tested against various cancer cell lines, including breast cancer (MDA-MB231) and colon cancer (HCT116). Key findings include:
- In Vitro Activity : Some derivatives demonstrated significant cytotoxic effects with IC50 values in the range of 42.5 µg/mL to 68.4 µg/mL against different cancer cell lines. This suggests a promising avenue for developing new anticancer therapies based on triazole structures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it might inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and the targets involved .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Derivatives
- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole This compound () shares the pyrrolidine-triazole backbone but includes a methoxy group at the 4-position of pyrrolidine. The methoxy substituent increases hydrophilicity (logP reduction) compared to the unsubstituted pyrrolidine in the target compound.
Pyrrolidinyl-Oxadiazole Hybrids
Compounds like 1a and 1b () feature pyrrolidin-3-yl groups attached to an oxadiazole ring instead of triazole. While the pyrrolidine moiety is conserved, the oxadiazole core alters electronic properties, reducing nitrogen-rich interactions critical for enzyme inhibition (e.g., carbonic anhydrase-II). This structural shift may limit bioactivity compared to triazole-based derivatives .
Pyridyl-Substituted Triazoles
- 3-(2-Pyridyl)-1H-1,2,4-triazole () Substitution with a pyridine ring introduces aromaticity and planar geometry, favoring interactions with metalloenzymes or receptors requiring π-π stacking. Pyridyl derivatives also exhibit higher melting points (e.g., ~150–156°C) due to enhanced crystallinity .
Agrochemical Derivatives
- Tetraconazole ()
A commercial fungicide with a 1,2,4-triazole core substituted with a dichlorophenyl and tetrafluoroethoxy group. The bulky substituents enhance lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. In contrast, 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole’s smaller pyrrolidine group may offer a better balance between solubility and bioavailability .
Triazole Hybrids with Heterocycles
- Pyrazine-Triazole Hybrids ()
Compounds like 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine incorporate pyrazine rings, which introduce additional nitrogen atoms for metal coordination. These hybrids are explored for antiviral activity but may suffer from synthetic complexity compared to pyrrolidine-triazole derivatives .
Biological Activity
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring system is known for its ability to interact with various biological targets, leading to a wide array of pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a pyrrolidine moiety attached to a 1H-1,2,4-triazole ring. The structural characteristics of triazoles contribute to their biological activity, including their ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole has shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives exhibited significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole | E. coli | 32 | |
| 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole | S. aureus | 16 | |
| Another derivative | K. pneumoniae | 64 |
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. Research indicates that derivatives of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole exhibit cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole | MDA-MB231 | 42.5 | |
| Another derivative | HCT116 | 64.3 | |
| Another derivative | Mia-PaCa2 | 68.4 |
The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or pathways within cells. For example, some studies suggest that triazoles may inhibit mitogen-activated protein kinase pathways by affecting BRAF and MEK serine-threonine protein kinases . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of triazole derivatives:
- Antimicrobial Screening : A series of pyrrolidinyl triazoles were synthesized and evaluated for their antimicrobial properties against a panel of bacteria. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity .
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives had potent cytotoxic effects on cancer cell lines such as MDA-MB231 and HCT116. These findings highlight the potential for developing new anticancer agents based on the triazole scaffold .
Q & A
Q. What synthetic strategies are recommended for 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, pyrazole-triazole hybrids are synthesized by reacting hydrazine derivatives with carbonyl intermediates under reflux in polar aprotic solvents (e.g., toluene or DMF). Key steps include:
- Formation of the triazole ring via cyclization using hydrazine hydrate (80–100°C, 6–8 hours) .
- Functionalization of the pyrrolidine moiety through nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Critical Parameters : Reaction temperature, stoichiometry of hydrazine, and catalyst selection (e.g., Pd-based catalysts for coupling reactions).
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions and ring connectivity (e.g., pyrrolidine protons at δ 2.5–3.5 ppm and triazole protons at δ 7.8–8.2 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular weight confirmation .
- FT-IR : To identify functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for triazole) .
Q. What solvents are optimal for solubility and stability studies?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the triazole N-H group.
- Avoid aqueous solutions unless buffered at pH 6–8, as strong acids/bases may hydrolyze the triazole ring .
Stability Note : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Q. How to assess in vitro biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Broth microdilution assays (CLSI guidelines): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations 0.5–128 µg/mL .
- Positive Controls : Compare with fluconazole (antifungal) or ciprofloxacin (antibacterial).
Data Interpretation : MIC values ≤16 µg/mL suggest promising activity .
Q. What computational tools predict physicochemical properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: 1–3 for bioavailability), aqueous solubility, and CYP450 interactions .
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites .
Advanced Research Questions
Q. How to resolve contradictions between computational docking and experimental bioactivity data?
- Methodological Answer :
- Re-docking Validation : Ensure docking protocols (e.g., AutoDock Vina) use correct protonation states and flexible residues (e.g., 14-α-demethylase active site). Cross-validate with crystallographic data .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability (RMSD <2 Å) and identify false-positive poses .
Q. What strategies optimize substituent effects on target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on pyrrolidine) and test against isoform-specific targets (e.g., CYP51 vs. CYP3A4) .
- Co-crystallization : Resolve X-ray structures of ligand-target complexes (e.g., PDB: 3LD6) to guide rational design .
Q. How to address discrepancies in pharmacokinetic (PK) profiles between in vitro and in vivo models?
- Methodological Answer :
- Microsomal Stability Assays : Use liver microsomes (human/rat) to predict metabolic clearance. Adjust dosing regimens if t₁/₂ <1 hour .
- PBPK Modeling : Simulate absorption/distribution using GastroPlus, accounting for logD and plasma protein binding (>90% may limit free drug) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- UPLC-QTOF : Detect impurities at <0.1% levels using high-resolution mass spectrometry (e.g., identify chlorinated byproducts from coupling reactions) .
- ICH Guidelines : Follow Q3A(R2) for impurity profiling and establish a threshold of 0.15% for unknown impurities .
Q. How to evaluate the compound’s potential for resistance development in pathogens?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
